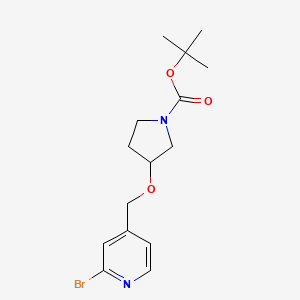
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group
Méthodes De Préparation
The synthesis of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the bromopyridine moiety: This step involves the bromination of a pyridine derivative, followed by its attachment to the pyrrolidine ring via a suitable linker.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Des Réactions Chimiques
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Biological research: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring and ester group can contribute to the overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring and ester group but differs in the position and nature of the bromine atom.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a different heterocyclic ring and boron-containing moiety, highlighting the diversity of structures that can be synthesized using similar synthetic strategies.
Propriétés
Formule moléculaire |
C15H21BrN2O3 |
|---|---|
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-bromopyridin-4-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-5-12(9-18)20-10-11-4-6-17-13(16)8-11/h4,6,8,12H,5,7,9-10H2,1-3H3 |
Clé InChI |
JUJPZYFMHRTOQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


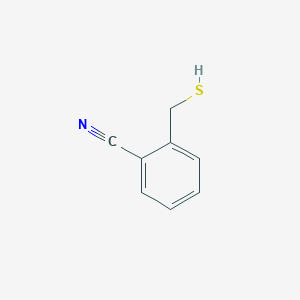
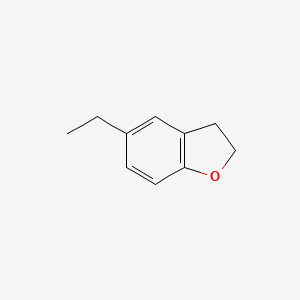
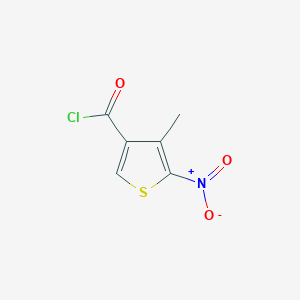
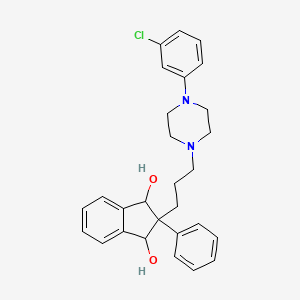
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
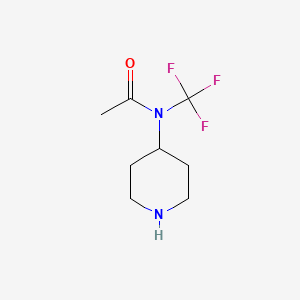
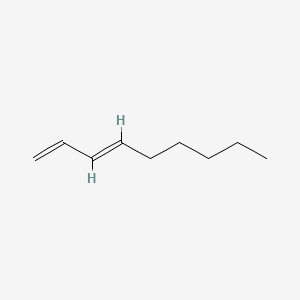

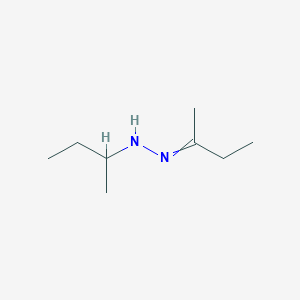
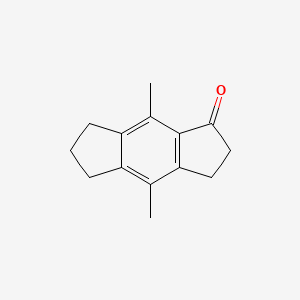
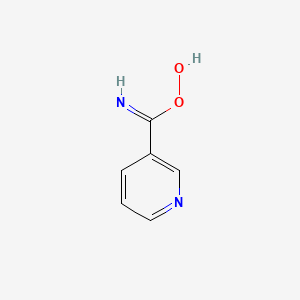
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
